Differential Transport vs. Enzymatic Hydrolysis: A 370-Fold Potency Window for Biological Targeting
In comparative assays using silkworm midgut brush border membrane vesicles, the class of α-methylleucine compounds demonstrates a profound functional selectivity. It is 370-fold more potent as an inhibitor of the K+/neutral amino acid symporter (leucine transport) than it is as an inhibitor of aminopeptidase N [1]. This differential, reported for α-methylleucine, starkly contrasts with the behavior of other leucine analogs like leucinethiol, which exhibits a 2,250-fold higher Ki for the symporter compared to the aminopeptidase [1]. This indicates that D-alpha-Methylleucine methyl ester hydrochloride is not a generic amino acid analog; its structural features confer a unique ability to discriminate between two major amino acid handling systems, a property not shared by all in-class compounds [1].
| Evidence Dimension | Biological Selectivity (Inhibition Potency Ratio) |
|---|---|
| Target Compound Data | 370-fold more potent on leucine transport than on aminopeptidase N [1] |
| Comparator Or Baseline | Leucinethiol: 2,250-fold more potent on symporter than on aminopeptidase N [1] |
| Quantified Difference | α-Methylleucine shows a distinct selectivity profile compared to leucinethiol, with a 6-fold difference in their relative preference for the symporter vs. the enzyme [1] |
| Conditions | Brush border membrane vesicles from Bombyx mori larval midgut; K+/neutral amino acid symporter assay vs. aminopeptidase N assay [1] |
Why This Matters
This data justifies selecting an α-methylleucine derivative for studies focused on amino acid transport modulation while minimizing off-target enzymatic degradation, a key consideration for cellular uptake and metabolic stability assays.
- [1] Parenti, P., Morandi, P., McGivan, J. D., Consonni, P., Leonardi, G., & Giordana, B. (1997). Properties of the aminopeptidase N from the silkworm midgut (Bombyx mori). Insect biochemistry and molecular biology, 27(5), 397-403. View Source
